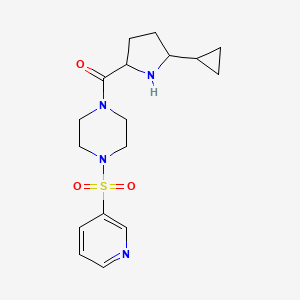
(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a pyridinylsulfonylpiperazine group via a methanone bridge, making it a subject of study for its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyrrolidine intermediate, which is then coupled with a pyridinylsulfonylpiperazine derivative. Key steps in the synthesis may include:
Cyclopropylpyrrolidine Formation: This step often involves the cyclization of a suitable precursor under basic conditions.
Coupling Reaction: The final coupling of the cyclopropylpyrrolidine and pyridinylsulfonylpiperazine intermediates is typically carried out using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules and potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new pharmaceuticals targeting specific pathways or receptors.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
- (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-2-ylsulfonylpiperazin-1-yl)methanone
- (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-4-ylsulfonylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
(5-cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-17(16-6-5-15(19-16)13-3-4-13)20-8-10-21(11-9-20)25(23,24)14-2-1-7-18-12-14/h1-2,7,12-13,15-16,19H,3-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRFYSWBOSAQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone](/img/structure/B6979381.png)
![2-(4-Chlorophenyl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone](/img/structure/B6979386.png)
![1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6979397.png)
![5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide](/img/structure/B6979411.png)
![3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one](/img/structure/B6979417.png)

![[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6979425.png)
![1-[4-(5-Cyclopropylpyrrolidine-2-carbonyl)-1,4-diazepan-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6979434.png)
![5-cyclopropyl-N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6979440.png)
![N-[1-[(3-bromophenyl)methyl]-1,2,4-triazol-3-yl]-5-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6979448.png)
![N-[2-(4-chlorophenyl)-2-methoxyethyl]-5-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6979455.png)

![2-[4-(5-cyclopropylpyrrolidine-2-carbonyl)piperazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6979463.png)
![2-[4-(5-Cyclopropylpyrrolidine-2-carbonyl)piperazin-1-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B6979465.png)
